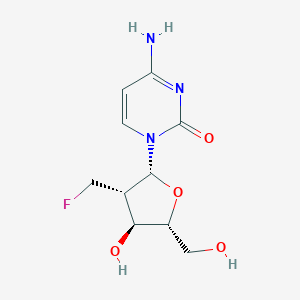

1-(2-Deoxy-2-C-fluoromethylarabinofuranosyl)cytosine

Overview

Description

Synthesis Analysis

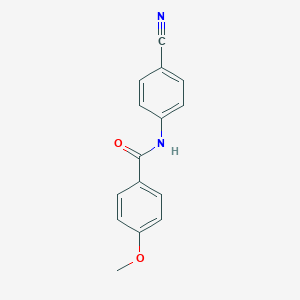

The synthesis of 1-(2-Deoxy-2-C-fluoromethylarabinofuranosyl)cytosine has been discussed in several studies . One study showed that the accumulation in tumors of the new PET tracer 1-(2’-deoxy-2’-18F-fluoro-β-d-arabinofuranosyl)cytosine (18F-FAC) is predictive of responses to gemcitabine .Molecular Structure Analysis

The molecular structure of this compound closely resembles the chemical structure of gemcitabine . It has a high affinity for deoxycytidine kinase (dCK), the rate-limiting enzyme in the activation of gemcitabine and related chemotherapeutic agents .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 259.23 g/mol. More detailed properties such as melting point, boiling point, and density are not explicitly mentioned in the search results .Scientific Research Applications

Antileukemic and Anticytomegalovirus Activities : This compound demonstrated potent antileukemic and anticytomegalovirus activities (Yoshimura et al., 1993).

Conformational Features for Biological Activity : The solid-state and solution conformations of similar nucleosides, including 1-(4'-azido-2'-deoxy-2'-fluoro-β-d-arabinofuranosyl) cytosine, were studied to understand their biological activity (Wang et al., 2020).

Antiviral Agents Against Herpes Simplex Virus : Variants of this compound, including those with halovinyl or vinyl substituents, showed activity against herpes simplex viruses (Perlman et al., 1985).

Evaluation Against Human Tumor Cell Lines : The compound and its derivatives were evaluated for their effects on human tumor cell lines, showing significant potential in cancer research (Moukha-Chafiq et al., 2005).

Stabilization of i-Motif DNA Structures : It was found that the modification of DNA sugar by 2-deoxy-2-fluoroarabinose significantly stabilizes i-motif formation, which is relevant for gene regulation and macromolecular assemblies (Assi et al., 2016).

Inhibitor of Hepatitis C Virus : As an inhibitor of the Hepatitis C virus RNA-dependent RNA polymerase, this compound showed potential in treating Hepatitis C (Clark et al., 2005).

Broad Antitumor Spectrum : The compound demonstrated a broad spectrum of antitumor activities, suggesting its potential as an antineoplastic agent (Azuma et al., 1993).

Activity Against Human Immunodeficiency Virus (HIV-1) : Various analogues of the compound were synthesized and showed significant antiviral activity against HIV-1 (Martin et al., 1990).

Properties

IUPAC Name |

4-amino-1-[(2R,3S,4S,5R)-3-(fluoromethyl)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN3O4/c11-3-5-8(16)6(4-15)18-9(5)14-2-1-7(12)13-10(14)17/h1-2,5-6,8-9,15-16H,3-4H2,(H2,12,13,17)/t5-,6+,8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWIVLMCBGFOGLA-JWIUVKOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152502-85-7 | |

| Record name | 1-(2-Deoxy-2-C-fluoromethylarabinofuranosyl)cytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152502857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3Z)-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B234532.png)

![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234563.png)

![N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B234581.png)

![2-methoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234587.png)

![3-fluoro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234608.png)